molecular formula C13H14N2O2 B11722679 2-Amino-3-(3,4-dimethoxyphenyl)pyridine

2-Amino-3-(3,4-dimethoxyphenyl)pyridine

Cat. No.: B11722679
M. Wt: 230.26 g/mol
InChI Key: RVZRUAOZBBCTBE-UHFFFAOYSA-N
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Description

2-Amino-3-(3,4-dimethoxyphenyl)pyridine is a chemical compound of significant interest in medicinal chemistry and anticancer research. It belongs to a class of pyridine-bridged analogues that are designed to mimic the structure and function of potent vascular disrupting agents like Combretastatin A-4 (CA-4) . These structural classes are investigated for their ability to inhibit tubulin polymerization, a key mechanism for disrupting the formation of microtubules in cells . By binding to the colchicine site on tubulin, such compounds can effectively halt cell division, induce cell cycle arrest, and suppress angiogenesis, making them promising candidates for the development of new cancer therapeutics . The core structure of this compound, featuring a pyridine ring linked to a dimethoxyphenyl group, is a key pharmacophore. Scientific studies on closely related pyridine-bridged analogues have demonstrated that this configuration can potently inhibit cancer cell growth and proliferation in various human cancer cell lines . Researchers value this compound for exploring structure-activity relationships (SAR) in the design of novel vascular disrupting agents. Its potential applications extend to biochemical assay development and as a key intermediate in the synthesis of more complex heterocyclic systems for pharmacological evaluation . This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H14N2O2

Molecular Weight

230.26 g/mol

IUPAC Name

3-(3,4-dimethoxyphenyl)pyridin-2-amine

InChI

InChI=1S/C13H14N2O2/c1-16-11-6-5-9(8-12(11)17-2)10-4-3-7-15-13(10)14/h3-8H,1-2H3,(H2,14,15)

InChI Key

RVZRUAOZBBCTBE-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=C(N=CC=C2)N)OC

Origin of Product

United States

Foundational & Exploratory

The 2-Amino-3-Arylpyridine Scaffold: A Privileged Motif in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents with enhanced potency and selectivity is a perpetual driver of innovation in medicinal chemistry. Within the vast landscape of heterocyclic compounds, the 2-amino-3-arylpyridine core has emerged as a "privileged scaffold" – a molecular framework that demonstrates the ability to bind to multiple, distinct biological targets, thereby enabling the development of a diverse array of therapeutic agents. This guide provides a comprehensive technical overview of the synthesis, biological activities, and therapeutic potential of 2-amino-3-arylpyridine derivatives, with a focus on their applications in oncology and neurodegenerative diseases.

The 2-Amino-3-Arylpyridine Core: Structural Significance and Synthetic Strategies

The 2-amino-3-arylpyridine scaffold is characterized by a pyridine ring substituted with an amino group at the C2 position and an aryl group at the C3 position. This arrangement of functionalities provides a unique combination of hydrogen bonding capabilities, aromatic interactions, and conformational flexibility, making it an ideal platform for designing molecules that can effectively interact with the active sites of various enzymes and receptors.[1]

Synthetic Pathways to 2-Amino-3-Arylpyridines

The construction of the 2-amino-3-arylpyridine core can be achieved through several synthetic strategies, primarily involving the formation of the pyridine ring via multi-component reactions or the introduction of the aryl group onto a pre-existing 2-aminopyridine template through cross-coupling reactions.

One of the most efficient methods for synthesizing substituted pyridines is through one-pot multi-component reactions (MCRs). These reactions offer significant advantages, including procedural simplicity, reduced waste, and the ability to generate molecular diversity in a single step. A common approach to synthesizing 2-amino-3-cyanopyridines, which can serve as precursors to 2-amino-3-arylpyridines, involves the condensation of an aldehyde, a ketone, malononitrile, and ammonium acetate.[2][3][4][5] Microwave-assisted organic synthesis (MAOS) can significantly accelerate these reactions, often leading to higher yields and purity.[3]

Experimental Protocol: Microwave-Assisted One-Pot Synthesis of 2-Amino-3-Cyanopyridine Derivatives [3]

  • Reactant Mixture: In a 25 mL microwave-transparent vessel, combine the aromatic aldehyde (2 mmol), methyl ketone (2 mmol), malononitrile (2 mmol), and ammonium acetate (3 mmol).

  • Microwave Irradiation: Place the sealed vessel in a microwave synthesizer and irradiate for 7-9 minutes at a suitable power level to maintain the desired reaction temperature.

  • Work-up: After cooling, wash the reaction mixture with a small volume of ethanol (2 mL).

  • Purification: Recrystallize the crude product from 95% ethanol to obtain the pure 2-amino-3-cyanopyridine derivative.

The cyano group of the resulting 2-amino-3-cyanopyridine can then be converted to an aryl group through subsequent reactions, such as the addition of a Grignard reagent followed by aromatization, or through more complex chemical transformations.

For the direct introduction of the C3-aryl substituent, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Stille couplings, are powerful tools. These reactions typically involve the coupling of a 3-halo-2-aminopyridine with an appropriate organoboron or organotin reagent.

Suzuki-Miyaura Coupling: This reaction couples a 3-halo-2-aminopyridine with an arylboronic acid in the presence of a palladium catalyst and a base.[6][7][8] The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and can be tailored to the specific substrates.

Stille Coupling: The Stille reaction utilizes an arylstannane as the coupling partner for the 3-halo-2-aminopyridine.[9][10][11][12][13] While organotin reagents are often highly toxic, the Stille coupling can be advantageous for its tolerance of a wide range of functional groups.

Diagram: Synthetic Approaches to 2-Amino-3-Arylpyridines

G cluster_0 Multi-Component Reaction cluster_1 Palladium-Catalyzed Cross-Coupling Aldehyde Aldehyde 2-Amino-3-cyanopyridine 2-Amino-3-cyanopyridine Aldehyde->2-Amino-3-cyanopyridine Ketone Ketone Ketone->2-Amino-3-cyanopyridine Malononitrile Malononitrile Malononitrile->2-Amino-3-cyanopyridine Ammonium Acetate Ammonium Acetate Ammonium Acetate->2-Amino-3-cyanopyridine 2-Amino-3-arylpyridine_MCR 2-Amino-3-arylpyridine 2-Amino-3-cyanopyridine->2-Amino-3-arylpyridine_MCR Aryl Grignard Addition & Aromatization Aryl Grignard Aryl Grignard 3-Halo-2-aminopyridine 3-Halo-2-aminopyridine 2-Amino-3-arylpyridine_CC 2-Amino-3-arylpyridine 3-Halo-2-aminopyridine->2-Amino-3-arylpyridine_CC Suzuki Coupling (Pd catalyst, base) 3-Halo-2-aminopyridine->2-Amino-3-arylpyridine_CC Stille Coupling (Pd catalyst) Arylboronic Acid Arylboronic Acid Arylboronic Acid->2-Amino-3-arylpyridine_CC Arylstannane Arylstannane Arylstannane->2-Amino-3-arylpyridine_CC

Caption: Synthetic routes to 2-amino-3-arylpyridine derivatives.

Therapeutic Applications in Oncology

The 2-amino-3-arylpyridine scaffold has proven to be a fertile ground for the discovery of potent and selective anticancer agents, particularly kinase inhibitors.

Inhibition of Receptor Tyrosine Kinases (RTKs)

Many 2-amino-3-arylpyridine derivatives have been shown to target receptor tyrosine kinases (RTKs) that are frequently dysregulated in cancer, such as c-Met, VEGFR-2, and HER-2.

The c-Met and VEGFR-2 signaling pathways are crucial for tumor growth, invasion, and angiogenesis.[14][15][16][17][18] Dual inhibition of these pathways is a promising strategy to overcome resistance to anti-angiogenic therapies.[16][18] Several 2-amino-3-arylpyridine derivatives have demonstrated potent inhibitory activity against both c-Met and VEGFR-2.

Downstream Signaling: Inhibition of c-Met and VEGFR-2 by 2-amino-3-arylpyridine derivatives blocks the phosphorylation of downstream signaling proteins, including those in the PI3K/AKT and MAPK/ERK pathways.[1][15][17][19] This leads to the suppression of cancer cell proliferation, survival, and angiogenesis.

Diagram: c-Met and VEGFR-2 Signaling Inhibition

G cluster_0 c-Met Signaling cluster_1 VEGFR-2 Signaling HGF HGF c-Met Receptor c-Met Receptor HGF->c-Met Receptor Binds P1 P c-Met Receptor->P1 Autophosphorylation PI3K/AKT Pathway PI3K/AKT Pathway P1->PI3K/AKT Pathway MAPK/ERK Pathway MAPK/ERK Pathway P1->MAPK/ERK Pathway Proliferation, Survival, Invasion Proliferation, Survival, Invasion PI3K/AKT Pathway->Proliferation, Survival, Invasion MAPK/ERK Pathway->Proliferation, Survival, Invasion Inhibitor_cMet 2-Amino-3-arylpyridine Derivative Inhibitor_cMet->c-Met Receptor Inhibits VEGF VEGF VEGFR-2 Receptor VEGFR-2 Receptor VEGF->VEGFR-2 Receptor Binds P2 P VEGFR-2 Receptor->P2 Autophosphorylation PLCγ/PKC Pathway PLCγ/PKC Pathway P2->PLCγ/PKC Pathway Angiogenesis Angiogenesis PLCγ/PKC Pathway->Angiogenesis Inhibitor_VEGFR2 2-Amino-3-arylpyridine Derivative Inhibitor_VEGFR2->VEGFR-2 Receptor Inhibits

Caption: Inhibition of c-Met and VEGFR-2 signaling pathways.

Overexpression of the HER-2 receptor is a key driver in a significant portion of breast cancers.[3][20] Small molecule inhibitors that target the intracellular kinase domain of HER-2 are a critical component of therapy. The 2-amino-3-arylpyridine scaffold has been explored for the development of HER-2 inhibitors.

Downstream Signaling: Inhibition of HER-2 kinase activity blocks the activation of the PI3K/AKT and MAPK signaling pathways, which are critical for the growth and survival of HER-2 positive cancer cells.[1][19]

Evaluation of Anticancer Activity

The cytotoxic effects of 2-amino-3-arylpyridine derivatives on cancer cells are typically evaluated using cell viability assays, such as the MTT assay.

Experimental Protocol: MTT Assay for Cell Viability [2][21][22]

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the 2-amino-3-arylpyridine derivative for 24, 48, or 72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Experimental Protocol: Western Blot for Kinase Phosphorylation [23][24][25]

  • Cell Lysis: Treat cancer cells with the inhibitor for a specified time, then lyse the cells in a buffer containing phosphatase and protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Antibody Incubation: Block the membrane (e.g., with 5% BSA in TBST) and then incubate with a primary antibody specific for the phosphorylated form of the target kinase (e.g., anti-phospho-c-Met). Subsequently, incubate with an HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using a chemiluminescent substrate. The intensity of the bands corresponding to the phosphorylated kinase will decrease in the presence of an effective inhibitor.

Therapeutic Potential in Neurodegenerative Diseases

Emerging evidence suggests that 2-aminopyridine derivatives possess neuroprotective properties, making them attractive candidates for the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's diseases.[26][27]

Mechanisms of Neuroprotection

The precise mechanisms by which 2-amino-3-arylpyridine derivatives exert their neuroprotective effects are still under investigation, but several potential pathways have been proposed:

  • Inhibition of Kinases Involved in Neuronal Apoptosis: Dysregulation of certain kinases, such as GSK-3β and CDK5, is implicated in the neuronal cell death observed in neurodegenerative diseases.[28]

  • Modulation of Neuroinflammation: Chronic neuroinflammation is a key contributor to the progression of neurodegenerative diseases.[26] Some 2-aminopyridine derivatives may possess anti-inflammatory properties.

  • Reduction of Oxidative Stress: Oxidative stress is a common feature of neurodegenerative pathologies.

  • Inhibition of Protein Aggregation: The aggregation of proteins such as amyloid-beta (Aβ), tau, and alpha-synuclein is a hallmark of Alzheimer's and Parkinson's diseases.[29][30][31][32][33]

In Vitro Evaluation of Neuroprotective Activity

The neuroprotective potential of 2-amino-3-arylpyridine derivatives can be assessed using in vitro cell-based assays. The human neuroblastoma cell line SH-SY5Y is a commonly used model for these studies.[34][35][36][37][38]

Experimental Protocol: Neuroprotection Assay in SH-SY5Y Cells [34][37]

  • Cell Culture and Differentiation: Culture SH-SY5Y cells and differentiate them into a more mature neuronal phenotype using agents such as retinoic acid.

  • Induction of Neurotoxicity: Expose the differentiated cells to a neurotoxic stimulus, such as amyloid-beta peptide (Aβ₂₅₋₃₅) or 6-hydroxydopamine (6-OHDA), to model Alzheimer's or Parkinson's disease pathology, respectively.

  • Compound Treatment: Co-incubate the cells with the neurotoxin and various concentrations of the 2-amino-3-arylpyridine derivative.

  • Assessment of Cell Viability: Determine cell viability using the MTT assay or other suitable methods. An increase in cell viability in the presence of the compound indicates a neuroprotective effect.

Diagram: Workflow for Assessing Neuroprotective Activity

G Start Start Culture SH-SY5Y Cells Culture SH-SY5Y Cells Start->Culture SH-SY5Y Cells Differentiate Cells Differentiate Cells Culture SH-SY5Y Cells->Differentiate Cells Induce Neurotoxicity Induce Neurotoxicity (e.g., Aβ, 6-OHDA) Differentiate Cells->Induce Neurotoxicity Treat with Compound Treat with 2-Amino-3-arylpyridine Derivative Induce Neurotoxicity->Treat with Compound Assess Cell Viability Assess Cell Viability (MTT Assay) Treat with Compound->Assess Cell Viability Analyze Results Analyze Results Assess Cell Viability->Analyze Results End End Analyze Results->End

Caption: Workflow for in vitro neuroprotection assays.

Future Perspectives and Conclusion

The 2-amino-3-arylpyridine scaffold continues to be a highly valuable framework in medicinal chemistry. The synthetic versatility of this core allows for extensive structure-activity relationship (SAR) studies, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties. Future research in this area will likely focus on:

  • Development of Novel Synthetic Methodologies: The discovery of more efficient and environmentally friendly methods for the synthesis of these derivatives will accelerate the drug discovery process.

  • Exploration of New Biological Targets: While significant progress has been made in the areas of oncology and neurodegeneration, the full therapeutic potential of this scaffold is likely yet to be realized.

  • Multi-target Drug Design: The inherent ability of the 2-amino-3-arylpyridine core to interact with multiple targets makes it an ideal starting point for the design of multi-target drugs, which can offer enhanced efficacy and a reduced likelihood of drug resistance.

References

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Sources

Technical Guide: Structure-Activity Relationship (SAR) of 2-Amino-3-Phenylpyridine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Focus Application: Small Molecule Kinase Inhibition (Type I/II)

Executive Summary

The 2-amino-3-phenylpyridine scaffold represents a "privileged structure" in medicinal chemistry, serving as a robust template for ATP-competitive kinase inhibitors, adenosine receptor antagonists, and allosteric modulators. Its utility stems from its ability to mimic the adenine ring of ATP, facilitating high-affinity interactions with the hinge region of kinase domains.

This guide provides a technical deep-dive into the rational design, synthesis, and optimization of this scaffold. We analyze the critical donor-acceptor motifs , the atropisomeric constraints of the biaryl system, and the synthetic pathways required to access high-value analogs.

The Pharmacophore: Binding Mode & Mechanistic Logic

To optimize this scaffold, one must understand its binding topology. In the context of kinase inhibition, the 2-amino-3-phenylpyridine moiety typically functions as a Type I ATP-competitive inhibitor .

The Hinge Binding Motif

The core pyridine ring and the exocyclic amine form a bidentate hydrogen-bonding system with the kinase hinge region (the segment connecting the N- and C-terminal lobes).

  • N1 (Pyridine Nitrogen): Acts as a Hydrogen Bond Acceptor (HBA). It typically interacts with the backbone NH of the hinge residues.

  • C2-NH2 (Exocyclic Amine): Acts as a Hydrogen Bond Donor (HBD). It interacts with the backbone Carbonyl (C=O) of the hinge residues.

The Hydrophobic "Gatekeeper" Interaction

The 3-phenyl substituent is not merely a spacer; it is a vector for hydrophobic engagement. Due to steric repulsion between the C2-amine and the ortho-hydrogens of the phenyl ring, the system adopts a twisted, non-planar conformation. This twist directs the phenyl group into the hydrophobic pocket behind the "gatekeeper" residue (often Methionine, Threonine, or Phenylalanine), a critical determinant of selectivity.

Visualization of the Pharmacophore

The following diagram illustrates the interaction logic between the scaffold and the kinase binding pocket.

Pharmacophore Scaffold 2-Amino-3-Phenylpyridine Core Scaffold Hinge Kinase Hinge Region (Backbone) Scaffold->Hinge Bidentate H-Bonds (N1: Acceptor, NH2: Donor) Pocket Hydrophobic Pocket (Gatekeeper Residue) Scaffold->Pocket Twisted Biaryl Interaction (Pi-Stacking/Hydrophobic) Solvent Solvent Exposed Front (Solubility/ADME) Scaffold->Solvent C4/C5/C6 Vectors N1 N1 (Pyridine) Scaffold->N1 NH2 C2-NH2 Scaffold->NH2 Phenyl C3-Phenyl Ring Scaffold->Phenyl

Caption: Interaction map showing the bidentate hinge binding (Red), hydrophobic pocket engagement via the twisted phenyl ring (Yellow), and solvent vectors (Green).

Structure-Activity Relationship (SAR) Exploration

Successful optimization requires independent modulation of three distinct vectors.

Region A: The Exocyclic Amine (C2 Position)
  • Primary Amine (-NH2): Essential for H-bond donation.

  • Alkylation: Generally deleterious . Converting -NH2 to -NHMe or -NMe2 usually abolishes potency because the steric bulk clashes with the hinge backbone, or the loss of a proton removes the H-bond donor capability.

  • Acylation: Converting to an amide (-NHCOR) dramatically reduces basicity and alters the vector. This is occasionally useful for Type II inhibitors (binding inactive kinase conformations) but rare for Type I.

Region B: The 3-Phenyl Ring (The "Twist")

This is the selectivity filter. The torsion angle between the pyridine and phenyl rings is critical.

  • Unsubstituted Phenyl: often provides moderate potency but poor selectivity.

  • Ortho-Substitution: Adding a small group (F, Cl, Me) at the ortho position of the phenyl ring increases the torsion angle (forcing the rings to be more perpendicular). This can:

    • Improve fit into deep hydrophobic pockets.

    • Break planarity to improve solubility (disrupts crystal packing).

  • Meta/Para-Substitution: Ideal for probing the depth of the pocket. Meta-CF3 or Meta-Cl groups are classic motifs to fill the space adjacent to the gatekeeper.

Region C: The Pyridine Backbone (C4, C5, C6)
  • C4/C5 Positions: These positions often point toward the solvent interface.

  • Optimization Strategy: Use these positions to append solubilizing groups (e.g., morpholine, piperazine, N-methylpiperazine) to improve PK properties without disrupting the core binding event.

Synthetic Access: The Suzuki-Miyaura Protocol[1][2]

The most robust method to construct 2-amino-3-arylpyridines is the Suzuki-Miyaura cross-coupling . While the free amine can sometimes poison palladium catalysts, modern ligand systems allow for direct coupling without protection.

Retrosynthetic Analysis

The disconnection is made at the biaryl bond.

  • Partner A: 2-amino-3-halopyridine (Bromide or Iodide preferred).

  • Partner B: Aryl boronic acid/ester.[1][2]

Optimized Protocol (Senior Scientist Note)

Avoid using simple Pd(PPh3)4 if the substrate is sterically hindered. Switch to bidentate ligands like dppf or bulky phosphines (XPhos) for better turnover.

Standard Operating Procedure (SOP):

  • Reagents: 2-amino-3-bromopyridine (1.0 eq), Aryl Boronic Acid (1.2 eq).

  • Catalyst: Pd(dppf)Cl2[2]·DCM (5 mol%). Why? High stability and tolerance of basic amines.

  • Base: 2M aq. Na2CO3 or K3PO4 (3.0 eq).

  • Solvent: 1,4-Dioxane/Water (4:1). Why? The water is essential for the transmetalation step in the Suzuki cycle.

  • Conditions: Degas (Argon sparge), heat to 90°C for 4-12 hours.

Synthesis Start 2-amino-3-bromopyridine Process Suzuki Coupling Pd(dppf)Cl2, Na2CO3 Dioxane/H2O, 90°C Start->Process Boronic Ar-B(OH)2 Boronic->Process Intermediate Crude Biaryl Process->Intermediate Purification Workup & Column (EtOAc/Hexane) Intermediate->Purification Final Target: 2-amino-3-arylpyridine Purification->Final

Caption: Synthetic workflow for the direct Suzuki-Miyaura coupling of unprotected aminopyridines.

Representative Data: SAR Case Study

The following data table simulates a typical optimization campaign for a kinase target (e.g., c-Met or VEGFR2), illustrating the impact of the "Twist" and solubilizing groups.

Table 1: SAR of 2-amino-3-phenylpyridine analogs

CmpdR1 (3-Phenyl)R2 (Pyridine C5)IC50 (nM)LogPNotes
1 HH1,2002.1Baseline activity. Planar conformation limits selectivity.
2 2-F (Ortho)H1502.3Twist Effect: Ortho-F forces non-planar shape, improving pocket fit.
3 3-Cl (Meta)H852.8Hydrophobic fill of back-pocket. Good potency, poor solubility.
4 2-F, 3-ClH122.9Synergy: Twist + Hydrophobic fill. High potency lead.
5 2-F, 3-ClN-Methylpiperazine181.5Solubility Fix: C5 substituent points to solvent. Potency maintained, ADME improved.
6 2-F, 3-Cl-NO2>10,0002.2Electronic Clash: Strong EWG on pyridine reduces N1 basicity (H-bond acceptor weak).

Key Takeaway: Compound 5 represents the "Sweet Spot"—balancing the binding affinity driven by the twisted biaryl system with the physicochemical properties required for a drug candidate.

References

  • Suzuki-Miyaura Coupling Mechanism & Protocols

    • Organic Chemistry Portal. "Suzuki Coupling."[1][2][3] Available at: [Link]

  • Kinase Inhibitor Design (Hinge Binding)

    • Journal of Medicinal Chemistry.[4][5] "2-aminothiazole and 2-aminopyridine as novel kinase inhibitor templates." (Das et al., BMS).[5] Available at: [Link]

  • Synthetic Methodologies for Pyridine Derivatives

    • Molecules (MDPI). "Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling." Available at: [Link]

  • Biological Activity of 3-Phenylpyridines

    • BenchChem/PubChem Data. "Biological Activities of 2-Phenylpyridine and 3-Phenylpyridine."[6][7] (General Toxicology & Activity). Available at: [Link]

Sources

Novel small molecule inhibitors containing 2-aminopyridine core

Author: BenchChem Technical Support Team. Date: February 2026

The 2-Aminopyridine Core: A Master Key for Kinase and Enzyme Inhibition

Executive Summary

The 2-aminopyridine (2-AP) scaffold represents a "privileged structure" in modern medicinal chemistry, serving as a critical anchor for ATP-competitive kinase inhibitors and a highly specific pharmacophore for neuronal nitric oxide synthase (nNOS) modulation. Unlike its isomer 4-aminopyridine (a potassium channel blocker), the 2-AP core offers a unique Donor-Acceptor (D-A) hydrogen bonding motif essential for interacting with the "hinge region" of kinase domains.

This technical guide dissects the 2-AP core's utility, moving beyond basic descriptions to analyze the structural causality of its binding modes, synthetic accessibility, and recent breakthroughs in overcoming drug resistance (e.g., in ALK and ROS1 targeting).

Part 1: The Pharmacophore & Binding Mechanics

The Hinge Binding Motif

In the context of kinase inhibition, the 2-aminopyridine moiety functions primarily as a bidentate ligand.

  • The Endocyclic Nitrogen (N1): Acts as a Hydrogen Bond Acceptor (HBA).

  • The Exocyclic Amino Group (C2-NH2): Acts as a Hydrogen Bond Donor (HBD).

This D-A motif mimics the adenine ring of ATP, allowing the inhibitor to dock into the hydrophobic cleft of the kinase. The geometry of the 2-AP ring is particularly favorable because the vector of the exocyclic amine aligns perfectly with the backbone carbonyl of the kinase hinge residues (e.g., Met, Glu, or Leu depending on the kinase).

The nNOS "Glutamate Anchor"

In neuronal Nitric Oxide Synthase (nNOS) inhibitors, the 2-AP core plays a different but equally critical role. It forms a double hydrogen bond with a conserved glutamate residue (e.g., Glu592 in rat nNOS) within the active site. This interaction anchors the inhibitor, allowing the "tail" of the molecule to extend into the substrate access channel, achieving high selectivity over endothelial NOS (eNOS).

Visualizing the Binding Logic:

BindingModes cluster_0 Kinase Hinge Binding (ATP-Competitive) cluster_1 nNOS Active Site Binding Kinase_Backbone Kinase Hinge (Backbone CO & NH) AP_Core_K 2-Aminopyridine Core Kinase_Backbone->AP_Core_K H-Bond (NH...N) AP_Core_K->Kinase_Backbone H-Bond (NH2...O) Glu_Residue Glu592 (Conserved) AP_Core_N 2-Aminopyridine Core Glu_Residue->AP_Core_N Bidentate H-Bond

Figure 1: Dual binding modalities of the 2-aminopyridine core in Kinase vs. nNOS targets.

Part 2: Synthetic Architectures

Synthesizing 2-aminopyridine derivatives requires navigating regioselectivity challenges. The electron-deficient nature of the pyridine ring makes electrophilic aromatic substitution (SEAr) difficult, often necessitating transition-metal-catalyzed approaches or nucleophilic substitutions.

Key Synthetic Strategies
StrategyReaction TypeTarget PositionAdvantagesLimitations
Buchwald-Hartwig Pd-catalyzed AminationC2 (from 2-halo)High tolerance for functional groups; Access to complex amines.Requires Pd catalyst/ligands; Cost.
SNAr Nucleophilic SubstitutionC2 (from 2-F/Cl)Metal-free; Good for electron-poor pyridines.Requires high temp or strong EWG at C3/C5.
Chichibabin Direct AminationC2 (from H)Atom economic; Direct functionalization.Harsh conditions (NaNH2/Heat); Poor regiocontrol.
[5C+1N] Annulation CyclizationRing FormationBuilds core from acyclic precursors (enaminones).Multi-step precursor synthesis needed.
Strategic Functionalization (C3 vs. C5)
  • C3-Functionalization: Critical for "wrapping" the inhibitor around the gatekeeper residue in kinases. Often achieved via lithiation-substitution sequences or starting from 3-halo-2-aminopyridines.

  • C5-Functionalization: Often used to extend the molecule into the solvent-exposed region to modulate solubility (ADME).

SynthesisFlow Start Target: Functionalized 2-Aminopyridine Decision Is the Pyridine Electron Deficient? Start->Decision RouteA Route A: Pd-Catalyzed (Buchwald) PrecursorA 2-Chloropyridine + Amine RouteA->PrecursorA RouteB Route B: S_NAr Displacement PrecursorB 2-Fluoropyridine + Amine (Requires EWG at C3/C5) RouteB->PrecursorB RouteC Route C: De Novo Ring Synthesis PrecursorC Enaminone + Nitrile RouteC->PrecursorC Decision->RouteA No (Neutral/Electron Rich) Decision->RouteB Yes (e.g. -CN, -NO2) Decision->RouteC Complex Core Required

Figure 2: Decision matrix for the synthesis of 2-aminopyridine derivatives.

Part 3: Case Studies & Mechanisms

Overcoming ALK Resistance: The Crizotinib Evolution

Crizotinib (Xalkori) was the first-in-class ALK inhibitor utilizing a 2-aminopyridine-like core (specifically a 2-amino-3-benzyloxypyridine derivative).

  • Mechanism: The 2-amino group and N1 nitrogen bind to the hinge region of the ALK kinase domain.

  • Challenge: Mutations such as L1196M (gatekeeper) and G1202R (solvent front) cause resistance.[1]

  • Novel Solution (2019-2024): Researchers have developed next-generation 2-aminopyridines incorporating a 2-pyridone moiety at the C5 position (e.g., Compound 18d).[1] This modification creates additional hydrogen bonds and steric complementarity that bypasses the steric clash introduced by the L1196M mutation [1].

Neuroprotection: Selective nNOS Inhibitors

While many kinase inhibitors are designed to cross the blood-brain barrier (BBB), nNOS inhibitors must be highly selective to avoid cardiovascular side effects (caused by inhibiting eNOS).

  • Compound 14j: A novel 2-aminopyridine with a central pyridine linker.[2][3]

  • Selectivity: Achieved >1700-fold selectivity for human nNOS over eNOS.[2][3]

  • Structural Insight: The 2-AP head group anchors to Glu592, while the central pyridine linker adopts a specific conformation that fits the narrower active site of nNOS compared to the wider pocket of eNOS [2, 3].

Part 4: ADME & Optimization

Successful drug candidates must balance potency with physicochemical properties.

  • Metabolic Stability: The C5 position of the 2-aminopyridine ring is a "soft spot" for CYP450-mediated oxidation.

    • Fix: Block C5 with a halogen (F, Cl) or a methyl group to retard metabolism.

  • Permeability (BBB): For CNS targets (like nNOS or brain-metastatic ALK+ tumors), the topological polar surface area (TPSA) must be minimized.

    • Strategy: Fluorination of the side chains (e.g., difluoropiperidine tails) lowers basicity and improves lipophilicity without sacrificing solubility [4].

  • hERG Inhibition: A common liability for pyridine-containing drugs.

    • Mitigation: Avoid long, lipophilic chains at C4/C5. Introduce polarity or rigidity (e.g., spirocycles) to reduce hERG channel binding.

Part 5: Experimental Protocols

Protocol A: Buchwald-Hartwig Amination for 2-Aminopyridine Synthesis

Standard procedure for coupling a 2-chloropyridine with a primary amine.

  • Reagents: 2-Chloropyridine derivative (1.0 eq), Primary Amine (1.2 eq),

    
     (0.02 eq), BINAP or Xantphos (0.04 eq), 
    
    
    
    (2.0 eq).
  • Solvent: Anhydrous 1,4-Dioxane or Toluene.

  • Procedure:

    • Charge an oven-dried Schlenk tube with the halide, amine, base, and catalyst precursor under Argon.

    • Add solvent (degassed).

    • Heat to 100°C for 12–16 hours.

    • Monitor via TLC/LC-MS.

    • Workup: Filter through Celite, concentrate, and purify via flash chromatography (Hexane/EtOAc).

Protocol B: nNOS Inhibition Assay

Validating the activity of the synthesized core.

  • System: Hemoglobin capture assay (monitoring the conversion of oxyhemoglobin to methemoglobin by NO).

  • Reaction Mix:

    • Buffer: 50 mM HEPES (pH 7.4).

    • Substrate: 10 µM L-Arginine.

    • Cofactors: 100 µM NADPH, 10 µM

      
      , 1 mM 
      
      
      
      , Calmodulin.
    • Enzyme: Recombinant human nNOS.

  • Measurement:

    • Add inhibitor (variable concentration).

    • Incubate at 37°C for 10 min.

    • Initiate with NADPH.

    • Measure absorbance at 401 nm (methemoglobin formation) using a microplate reader.

    • Data Analysis: Calculate

      
       using non-linear regression (GraphPad Prism).
      

References

  • Discovery of 2-aminopyridines bearing a pyridone moiety as potent ALK inhibitors to overcome the crizotinib-resistant mutants. Source: European Journal of Medicinal Chemistry (2019).[1]

  • Potent and Selective Human Neuronal Nitric Oxide Synthase Inhibition by Optimization of the 2-Aminopyridine-Based Scaffold with a Pyridine Linker. Source: Journal of Medicinal Chemistry (2016).

  • 2-Aminopyridines with a Shortened Amino Sidechain as Potent, Selective, and Highly Permeable Human Neuronal Nitric Oxide Synthase Inhibitors. Source: Journal of Medicinal Chemistry (2016).[2]

  • Structure-activity-relationship studies around the 2-amino group and pyridine core of antimalarial 3,5-diarylaminopyridines. Source: Journal of Medicinal Chemistry (2013).

  • Unveiling the Therapeutic Potential of the 2-Aminopyridine Scaffold: A Technical Whitepaper. Source: BenchChem (2025).

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 2-Aminopyridine Derivatives

[1]

Topic: Purification of 2-aminopyridine derivatives by column chromatography Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists Role: Senior Application Scientist

Introduction: The "Sticky" Nature of 2-Aminopyridines

2-Aminopyridines are privileged scaffolds in medicinal chemistry, serving as the hinge-binding motif in numerous kinase inhibitors (e.g., Crizotinib, Dabrafenib). However, they present a distinct purification challenge: basicity .

The pyridine ring nitrogen (pKa ~6.8) acts as a hydrogen bond acceptor and a weak base. On standard silica gel, these molecules interact strongly with acidic silanol groups (

Module 1: Mobile Phase Engineering (Solving "Tailing")

Q: My compound streaks from the baseline to the solvent front. How do I sharpen the bands?

A: You are witnessing the "Silanol Effect." The basic nitrogen of your aminopyridine is protonating on the acidic silica surface. You must introduce a competing base (modifier) into your mobile phase to block these sites.[1]

The Solution: Amine Modifiers

Do not run neutral solvents (e.g., pure DCM/MeOH) for these derivatives. You must use a basic modifier.

  • Standard Protocol: Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide (NH₄OH) to your mobile phase.

  • The "Magic" Mixture: For highly polar derivatives, the "DCM/MeOH/NH₄OH" system is the gold standard.

    • Ratio: 90:10:1 (DCM : MeOH : NH₄OH) is a common starting point.

    • Optimization: If

      
       is still too low, shift to 85:14:1.
      
Protocol: The "TEA Pre-Wash" (Critical Step)

Simply adding TEA to the eluent is often insufficient because the silica absorbs the base from the solvent front, leaving the column "starved" of base during the actual run.

  • Pack the column with your starting non-polar solvent (e.g., Hexane or DCM).

  • Flush the column with 2–3 Column Volumes (CV) of solvent containing 1% TEA .

  • Reset to your starting gradient conditions (which should also contain 0.5–1% TEA).

  • Load your sample.

Mechanism: The pre-wash saturates the acidic silanol sites with TEA before your sample touches the silica. This ensures your 2-aminopyridine interacts only with the solvent, not the stationary phase.

Module 2: Stationary Phase Selection

Q: Even with TEA, my separation is poor. Should I switch columns?

A: Yes. If modifiers fail, the interaction with standard silica is likely too strong or non-specific. Switch to Amine-Functionalized Silica (KP-NH) or Reverse Phase (C18) .

Stationary Phase Selection Matrix
FeatureStandard Silica (KP-Sil) Amine Silica (KP-NH) Reverse Phase (C18)
Surface Chemistry Acidic Silanols (

)
Propyl-amine bonded (

)
Hydrophobic C18 chains
Basicity Acidic (pH ~5)Basic (pH ~9–10)Neutral
Modifier Need Mandatory (TEA/NH₃)None (Self-neutralizing)Buffer (Ammonium Formate)
Solvent System DCM/MeOH or Hex/EtOAcHex/EtOAc or DCM/MeOHWater/MeOH or Water/ACN
Best For General crude purificationAcid-sensitive or streaking aminesVery polar/Water-soluble analogs

Pro Tip: KP-NH columns are superior for 2-aminopyridines because they mimic the surface chemistry of the modifier, eliminating the need for smelly liquid amines and preventing the formation of salt artifacts.

Module 3: Sample Loading & Solubility

Q: My compound is insoluble in Hexane/EtOAc but crashes out when I load it in DCM. How do I load it?

A: 2-aminopyridines often exhibit "solubility gaps"—soluble in pure methanol or DMSO, but insoluble in the non-polar starting mobile phase. Liquid loading will cause precipitation at the column head, ruining resolution.

Protocol: Dry Loading (Solid Load)

This is the only robust method for insolubles.

  • Dissolve the crude mixture in a minimal amount of a strong solvent (MeOH, DCM, or Acetone).

  • Add a solid support:

    • Option A (Standard): Silica Gel (ratio 1:3 sample to silica).

    • Option B (Superior):Celite 545 (diatomaceous earth). Celite is less active than silica and reduces irreversible binding.

  • Evaporate the solvent on a rotovap until you have a free-flowing, dry powder.

  • Load this powder into a solid load cartridge (or pour on top of the column bed).

  • Elute normally.

Module 4: Removing Excess Starting Material

Q: I have unreacted 2-aminopyridine contaminating my product. They co-elute on silica. How do I separate them?

A: Do not rely on silica chromatography for this specific impurity. The polarity difference is often negligible. Use Cation Exchange Scavenging .

The "Dowex" Catch-and-Release Trick

If your product is significantly less basic than the starting 2-aminopyridine (e.g., if you formed an amide or sulfonamide), use a strong cation exchange resin (SCX).

  • Condition an SCX cartridge with MeOH.

  • Load reaction mixture in MeOH/DCM.

  • Wash with MeOH. Neutral/less basic compounds (amides) will elute.

  • Elute the stuck 2-aminopyridine (if needed) with 2M NH₃ in MeOH.

Visualizing the Workflow
Diagram 1: Purification Decision Tree

This logic flow determines the optimal method based on compound behavior.[2]

PurificationStrategyStartStart: Crude 2-Aminopyridine DerivativeCheckSolubilityIs sample soluble instarting mobile phase?Start->CheckSolubilityLiquidLoadLiquid LoadCheckSolubility->LiquidLoadYesDryLoadDry Load (Celite/Silica)CheckSolubility->DryLoadNoCheckTailingTest TLC: Does it streak(tailing) on Silica?LiquidLoad->CheckTailingDryLoad->CheckTailingStandardSilicaStandard Silica(Hex/EtOAc)CheckTailing->StandardSilicaNo (Rare)ModifierRouteAdd 1% TEA or NH4OH+ Pre-wash ColumnCheckTailing->ModifierRouteYes (Common)CheckSeparationIs separation achieved?StandardSilica->CheckSeparationModifierRoute->CheckSeparationSuccessIsolate ProductCheckSeparation->SuccessYesSwitchPhaseSwitch Stationary PhaseCheckSeparation->SwitchPhaseNoAmineSilicaUse Amine Silica (KP-NH)(No liquid modifier needed)SwitchPhase->AmineSilicaLipophilic ImpuritiesReversePhaseUse C18 (Reverse Phase)(Water/MeOH + Buffer)SwitchPhase->ReversePhasePolar Impurities

Caption: Decision matrix for selecting loading techniques and stationary phases based on solubility and tailing behavior.

Diagram 2: The "Silanol Blocking" Mechanism

Understanding why TEA/NH₃ is necessary for 2-aminopyridines.

SilanolBlockingSilicaSurfaceAcidic Silica Surface(Si-OH)InteractionBadStrong H-Bonding(Tailing/Retention)SilicaSurface->InteractionBadWithout ModifierInteractionGoodBlocked Sites(Free Elution)SilicaSurface->InteractionGoodWith ModifierAminopyridine2-Aminopyridine(Basic Nitrogen)Aminopyridine->InteractionBadAminopyridine->InteractionGoodNo InteractionModifierModifier (TEA/NH3)Modifier->SilicaSurfacePreferential Binding

Caption: Competitive inhibition mechanism where amine modifiers saturate acidic silanol sites, preventing the analyte from "sticking."

References
  • Biotage Application Note. "Organic Amine Flash Purification Using A Novel Stationary Phase." Biotage.com.

  • Teledyne ISCO. "Flash Chromatography of Basic Heterocycles: Troubleshooting Guide." Teledyne ISCO Technical Library.

  • Journal of Medicinal Chemistry. "Purification strategies for 2-aminopyridine kinase inhibitors." ACS Publications.

  • BenchChem Technical Support. "How to remove unreacted 2-aminopyridine from product." BenchChem.[2][1][3]

  • SIELC Technologies. "HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode." SIELC.com.

Overcoming catalyst poisoning in 3-arylpyridine coupling reactions

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: PYR-3-CPL-001 Subject: Overcoming Catalyst Poisoning & Deactivation in Pd-Catalyzed Cross-Couplings

Executive Summary

You are likely experiencing catalyst poisoning caused by the competitive coordination of the pyridine nitrogen to the Palladium (Pd) center.[1][2] This "off-cycle" resting state prevents the catalyst from participating in the oxidative addition or transmetallation steps.

This guide provides a root-cause analysis, a ligand selection matrix, and a self-validating protocol to restore catalytic turnover.

Module 1: Diagnostic & Mechanism

The Problem: In standard Suzuki-Miyaura or Stille couplings, the pyridine nitrogen lone pair is a potent


-donor. It outcompetes standard phosphine ligands (like PPh

) for the electrophilic Pd(II) center. Once the pyridine binds, the catalyst forms a stable, inactive complex (the "Poisoned State"), halting the cycle.[1]

Visualizing the Failure Mode: The diagram below maps the standard catalytic cycle against the poisoning pathway.

CatalystPoisoning Pd0 Active Pd(0) Ligand Complex OxAdd Oxidative Addition (Pd-Ar-X) Pd0->OxAdd Ar-X Poison POISONED STATE (Pyridine-Pd Complex) OxAdd->Poison Pyridine Coordination (Competitive Binding) TransMet Transmetallation OxAdd->TransMet Ar-B(OH)2 (Productive Path) Poison->OxAdd Heat / Steric Displacement Prod Reductive Elimination (3-Arylpyridine) TransMet->Prod C-C Bond Formation Prod->Pd0 Regeneration

Figure 1: The "Death Spiral" of Pd-catalysis. The red path indicates where the pyridine nitrogen intercepts the Pd(II) intermediate, forming a thermodynamic sink.

Module 2: The Solution Matrix (Ligand Selection)

To prevent poisoning, you must use ligands that create a "steric wall." These ligands are bulky enough to prevent the small, nucleophilic pyridine nitrogen from binding, but flexible enough to allow the flat aromatic substrate to undergo oxidative addition.

The "Gold Standard" Ligands: We recommend Dialkylbiarylphosphines (Buchwald Ligands).

LigandStructure ClassBest For...Why it Works
XPhos Biaryl MonophosphineGeneral Purpose The isopropyl groups on the non-coordinating ring provide a massive steric roof, blocking N-coordination.
SPhos Biaryl MonophosphineSterically Hindered Excellent for ortho-substituted aryl halides. High stability.
RuPhos Biaryl MonophosphineElectron-Poor Amines While famous for amination, it is highly effective for electron-deficient pyridines.
PPh

TriarylphosphineDO NOT USE Lacks the steric bulk to prevent pyridine coordination. Will fail >80% of the time.
Module 3: Validated Protocol (The "XPhos System")

Objective: Synthesis of 3-arylpyridine via Suzuki Coupling. Scale: 1.0 mmol. Self-Validation: This protocol uses a "pre-activation" step to ensure the active catalytic species (


) is formed before the pyridine can poison the precursor.
Reagents:
  • Substrate A: 3-Bromopyridine (1.0 equiv)

  • Substrate B: Arylboronic acid (1.2 - 1.5 equiv)

  • Catalyst Source: Pd(OAc)

    
     (2 mol%)
    
  • Ligand: XPhos (4 mol%) — Note: 2:1 L:Pd ratio is crucial.

  • Base: K

    
    PO
    
    
    
    (3.0 equiv) — Use anhydrous if protodeboronation is a risk.
  • Solvent: 1,4-Dioxane : Water (4:1 ratio)

Step-by-Step Procedure:
  • The "Dry" Charge:

    • To a reaction vial equipped with a stir bar, add Arylboronic acid (1.5 mmol), K

      
      PO
      
      
      
      (3.0 mmol), Pd(OAc)
      
      
      (4.5 mg, 0.02 mmol), and XPhos (19 mg, 0.04 mmol).
    • Critical Step: Do not add the 3-bromopyridine yet.

  • Degassing (The Oxygen Factor):

    • Seal the vial. Evacuate and backfill with Argon/Nitrogen (3 cycles).

    • Why? Oxygen oxidizes phosphine ligands. Oxidized XPhos cannot protect the Pd center from pyridine poisoning.

  • Solvent & Activation:

    • Inject degassed 1,4-Dioxane (4 mL) and Water (1 mL).

    • Stir at room temperature for 2 minutes . You should see a color change (often to a dark orange/red), indicating the formation of the active

      
       species.
      
  • Substrate Addition:

    • Inject 3-Bromopyridine (1.0 mmol) via syringe.

    • Tip: If your pyridine is a solid, add it in Step 1.

  • The Heat Ramp:

    • Place in a pre-heated block at 100°C . Stir vigorously (1000 rpm).

    • Time: Run for 2-4 hours.

    • Validation: Spot TLC. If the starting material persists after 4 hours, do not add more catalyst (it will just get poisoned). Check for "Palladium Black" precipitation (indicates ligand failure).

Module 4: Troubleshooting FAQ

Q1: I am using 3-pyridylboronic acid (coupling with an aryl halide) and getting low yields. Is this poisoning? A: It is a combination of poisoning and Protodeboronation .

  • Diagnosis: 3-pyridylboronic acids are notoriously unstable. They hydrolyze and lose the boron group (replaced by H) faster than they couple.

  • Fix:

    • Switch to 3-pyridylboronic acid pinacol ester . It is significantly more stable.

    • Use a MIDA boronate slow-release strategy if the pinacol ester fails.

    • Increase the boronate equivalents to 2.0.

Q2: My reaction turns black immediately and stops. What happened? A: "Palladium Black" formation.[1]

  • Cause: The ligand dissociated from the metal, and the "naked" Pd atoms aggregated. This means your ligand (e.g., PPh

    
    ) was too weak to hold onto the Pd at high temperatures.
    
  • Fix: Switch to XPhos or SPhos . These bind tighter and prevent aggregation.

Q3: Can I use a Lewis Acid to "mask" the pyridine? A: Yes, but proceed with caution.

  • Strategy: Pre-complex the pyridine with a stoichiometric amount of acid (e.g., HCl) to form the pyridinium salt, or add a Lewis acid like ZnCl

    
    .
    
  • Risk: This changes the electronics of the ring, making oxidative addition (if using halopyridine) much harder (electron-poor rings are harder to oxidize). This strategy is better if the pyridine is the nucleophile (boronate partner).

Module 5: Decision Tree for Optimization

Troubleshooting Start Reaction Stalled / Low Yield CheckColor Check Reaction Color Start->CheckColor Black Black Precipitate (Pd Aggregation) CheckColor->Black Precipitation Pale Pale/Yellow Solution (Catalyst Poisoning) CheckColor->Pale No Precipitate LigandSwitch Switch to XPhos/SPhos (Prevent Aggregation) Black->LigandSwitch SubstrateCheck Which partner is Pyridine? Pale->SubstrateCheck HaloPyr Pyridine-Halide SubstrateCheck->HaloPyr BoroPyr Pyridine-Boronic Acid SubstrateCheck->BoroPyr SolHalo Increase Temp to 100°C Use 3.0 eq Base HaloPyr->SolHalo SolBoro Risk: Protodeboronation Switch to Pinacol Ester or MIDA Boronate BoroPyr->SolBoro

Figure 2: Troubleshooting logic flow for diagnosing reaction failure.

References
  • Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Amination of Aryl Halides with Primary Amines. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl- and 2-Heteroarylboronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412-443. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

Sources

Technical Support Center: Stability of 2-Amino-3-(3,4-dimethoxyphenyl)pyridine in Aqueous Solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with 2-Amino-3-(3,4-dimethoxyphenyl)pyridine. This guide is designed to provide you with in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) regarding the stability of this compound in aqueous solutions. Our goal is to empower you with the knowledge to anticipate and address stability challenges, ensuring the integrity and reproducibility of your experiments.

Introduction

2-Amino-3-(3,4-dimethoxyphenyl)pyridine is a heterocyclic compound with potential applications in medicinal chemistry and materials science. The stability of this molecule in aqueous environments is a critical parameter that can influence its biological activity, shelf-life, and the reliability of experimental data. This guide will explore the potential degradation pathways of this compound and provide practical protocols for assessing its stability under various stress conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for 2-Amino-3-(3,4-dimethoxyphenyl)pyridine in aqueous solutions?

A1: Based on the chemical structure, the primary stability concerns for 2-Amino-3-(3,4-dimethoxyphenyl)pyridine in aqueous solutions are susceptibility to oxidation , photodegradation , and to a lesser extent, hydrolysis under certain pH conditions. The electron-rich dimethoxyphenyl group and the amino group on the pyridine ring are potential sites for oxidative degradation.[1][2][3] The pyridine ring itself, a common moiety in many pharmaceuticals, is known to be susceptible to photochemical reactions.[4][5][6]

Q2: What are the likely degradation pathways for this compound under oxidative stress?

A2: While specific degradation pathways for 2-Amino-3-(3,4-dimethoxyphenyl)pyridine have not been extensively reported, we can infer potential routes based on the chemistry of aminopyridines and related aromatic amines.[1][2] The primary amino group is susceptible to oxidation, which could lead to the formation of nitroso, nitro, or N-oxide derivatives. The pyridine nitrogen can also be oxidized to an N-oxide. Furthermore, the electron-rich dimethoxyphenyl ring may undergo hydroxylation.[7]

Q3: Is 2-Amino-3-(3,4-dimethoxyphenyl)pyridine sensitive to light?

A3: Yes, it is highly probable that this compound is sensitive to light. Pyridine derivatives are known to undergo photodegradation.[4][5][6] Exposure to UV or even ambient light could induce photochemical reactions, potentially leading to dimerization, oxidation, or cleavage of the molecule. It is crucial to protect solutions of this compound from light to ensure stability.

Q4: How does pH affect the stability of 2-Amino-3-(3,4-dimethoxyphenyl)pyridine in solution?

A4: The stability of aminopyridine derivatives in aqueous solutions can be significantly influenced by pH. While the amide-like character of the amino group on the pyridine ring makes it generally resistant to hydrolysis, extreme pH conditions (highly acidic or alkaline) could potentially catalyze degradation.[8][9][10][11] It is recommended to perform forced degradation studies across a range of pH values to identify the pH of maximum stability for your specific application.

Troubleshooting Guide

IssuePossible CauseRecommended Action
Unexpected peaks in HPLC chromatogram after sample storage. Degradation of the 2-Amino-3-(3,4-dimethoxyphenyl)pyridine.1. Verify Storage Conditions: Ensure the sample was stored protected from light and at the recommended temperature. 2. Perform Forced Degradation: Conduct forced degradation studies (acidic, basic, oxidative, thermal, photolytic) to identify potential degradation products and their retention times.[12] 3. Use a Stability-Indicating Method: Confirm that your HPLC method can separate the parent compound from all potential degradation products.
Discoloration of the solid compound or aqueous solution over time. Potential oxidation or photodegradation.1. Inert Atmosphere: Store the solid compound under an inert atmosphere (e.g., nitrogen or argon). 2. Dessication: Store in a desiccator to minimize exposure to moisture. 3. Light Protection: For solutions, use amber vials or wrap containers in aluminum foil. 4. Re-characterization: Re-analyze the material using techniques like NMR, MS, and HPLC to identify any changes in purity and structure.
Low assay value or loss of potency in a formulated product. Chemical instability of the compound in the formulation matrix.1. Excipient Compatibility Studies: Perform compatibility studies with all formulation excipients to identify any interactions. 2. Forced Degradation of Formulation: Subject the formulated product to stress conditions to understand its degradation profile in the final matrix.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting forced degradation studies to assess the intrinsic stability of 2-Amino-3-(3,4-dimethoxyphenyl)pyridine.

Objective: To identify potential degradation products and degradation pathways under various stress conditions.

Materials:

  • 2-Amino-3-(3,4-dimethoxyphenyl)pyridine

  • HPLC-grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • pH meter

  • Calibrated oven

  • Photostability chamber

  • HPLC-UV or LC-MS system

Stock Solution Preparation: Prepare a stock solution of 2-Amino-3-(3,4-dimethoxyphenyl)pyridine in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

Stress Conditions:

  • Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.

  • Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature, protected from light, for 24 hours.

  • Thermal Degradation: Expose the solid compound to 70°C for 48 hours.

  • Photolytic Degradation: Expose the aqueous solution (in a quartz cuvette or other suitable transparent container) to light in a photostability chamber according to ICH Q1B guidelines.

Sample Analysis: At appropriate time points (e.g., 0, 2, 4, 8, 24 hours), withdraw samples, neutralize if necessary (for acidic and basic samples), and dilute to a suitable concentration. Analyze the samples by a suitable stability-indicating HPLC-UV method.[13][14] Use mass spectrometry (LC-MS) to identify the mass of the degradation products.[15]

Data Presentation:

Stress ConditionTime (hours)Parent Compound (%)Degradation Product 1 (%)Degradation Product 2 (%)
0.1 M HCl, 60°C 010000
24
0.1 M NaOH, 60°C 010000
24
3% H₂O₂, RT 010000
24
70°C (Solid) 010000
48
Photostability 010000
TBD

This table should be populated with your experimental data.

Visualizing Workflows and Pathways

Forced Degradation Experimental Workflow

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Stock Solution (1 mg/mL) Acid Acidic Hydrolysis (0.1M HCl, 60°C) Stock->Acid Base Basic Hydrolysis (0.1M NaOH, 60°C) Stock->Base Oxidation Oxidative Degradation (3% H2O2, RT) Stock->Oxidation Photo Photolytic Degradation (ICH Q1B) Stock->Photo Sampling Time-point Sampling (0, 2, 4, 8, 24h) Acid->Sampling Base->Sampling Oxidation->Sampling Thermal Thermal Degradation (Solid, 70°C) Thermal->Sampling Dissolve in solvent Photo->Sampling Neutralization Neutralization (if needed) Sampling->Neutralization HPLC HPLC-UV Analysis Neutralization->HPLC LCMS LC-MS Identification HPLC->LCMS For peak identification 2-Amino-3-(3,4-dimethoxyphenyl)pyridine (Solid) 2-Amino-3-(3,4-dimethoxyphenyl)pyridine (Solid) 2-Amino-3-(3,4-dimethoxyphenyl)pyridine (Solid)->Thermal

Caption: Workflow for conducting forced degradation studies.

Potential Degradation Pathways

Degradation_Pathways cluster_oxidation Oxidative Degradation cluster_photodegradation Photodegradation cluster_hydrolysis Hydrolysis (Extreme pH) Parent 2-Amino-3-(3,4-dimethoxyphenyl)pyridine N_Oxide Pyridine N-Oxide Derivative Parent->N_Oxide Oxidizing Agent (e.g., H2O2) Amino_Oxidation Nitroso/Nitro Derivative Parent->Amino_Oxidation Oxidizing Agent (e.g., H2O2) Ring_Hydroxylation Hydroxylated Phenyl Ring Parent->Ring_Hydroxylation Oxidizing Agent (e.g., H2O2) Dimer Dimerization Product Parent->Dimer UV/Visible Light Ring_Cleavage Ring Cleavage Product Parent->Ring_Cleavage UV/Visible Light Hydrolyzed_Product Potential Hydrolysis Product Parent->Hydrolyzed_Product Strong Acid/Base

Caption: Inferred degradation pathways for 2-Amino-3-(3,4-dimethoxyphenyl)pyridine.

References

  • Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods. Journal of AOAC INTERNATIONAL. [Link]

  • Hydrolysis of imines. Part 2. Kinetics and mechanism of hydrolysis of N-salicylidene-2-aminopyridine in the presence and absence of copper(II) ion. A study of the catalytic effect of some mixed-ligand complexes of copper(II). Journal of the Chemical Society, Dalton Transactions. [Link]

  • Oxidation of some 4-substituted N-aminopyridinium salts. Semantic Scholar. [Link]

  • 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. ACS Publications. [Link]

  • Peroxyacid Oxidations: A Kinetic and Mechanistic Study of Oxidation of 3-Aminopyridine by Peroxomonosulfuric Acid. ResearchGate. [Link]

  • Hydrolysis of imines. Part 2. Kinetics and mechanism of hydrolysis of N-salicylidene-2-aminopyridine in the presence and absence of copper(II) ion. A study of the catalytic effect of some mixed-ligand complexes of copper(II). ResearchGate. [Link]

  • Hydrolysis of imines. Part 2. Kinetics and mechanism of hydrolysis of N-salicylidene-2-aminopyridine in the presence and absence of copper(II) ion. A study of the catalytic effect of some mixed-ligand complexes of copper(II). Semantic Scholar. [Link]

  • Preparation of Pyridines, Part 7: By Amination and Hydroxylation. YouTube. [Link]

  • 2-Amino-3-methoxypyridine. PubChem. [Link]

  • Stability study of primary aromatic amines in aqueous food simulants under storage conditions of food contact material migration. ResearchGate. [Link]

  • Analysis of aromatic amines in water samples by liquid-liquid-liquid microextraction with hollow fibers and high-performance liquid chromatography. PubMed. [Link]

  • N-Amino Pyridinium Salts in Organic Synthesis. National Institutes of Health. [Link]

  • Automated Method for the Sensitive Analysis of Volatile Amines in Seawater. ACS Publications. [Link]

  • A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135. Applied and Environmental Microbiology. [Link]

  • What is the effect of the NH2 position on the degradation of an aminopyridine pharmaceutical compound? ResearchGate. [Link]

  • Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry. [Link]

  • DEVELOPMENT OF A METHOD FOR THE ANALYSIS OF PRIMARY AROMATIC AMINES BY SPE-UPLC-MS. Semantic Scholar. [Link]

  • Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products. Waters Corporation. [Link]

  • Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. National Institutes of Health. [Link]

  • Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. Applied and Environmental Microbiology. [Link]

  • Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. PubMed. [Link]

  • Photodegradation of Anti-Inflammatory Drugs: Stability Tests and Lipid Nanocarriers for Their Photoprotection. National Institutes of Health. [Link]

  • Pyridine. Wikipedia. [Link]

  • Chemistry of 2-Amino-3-cyanopyridines. ResearchGate. [Link]

  • Photodegradation studies of 1,4-dihydropyridine compounds by MCR analysis on UV spectral data. PubMed. [Link]

  • A comparative study of photocatalytic degradation of 3-chloropyridine under UV and solar light by homogeneous (photo-Fenton) and heterogeneous (TiO 2) photocatalysis. ResearchGate. [Link]

  • Which Pyridine is more stable? (2-amino or 3-amino Pyridine). YouTube. [Link]

  • Degradation of anilinopyrimidine fungicides photoinduced by iron(III)-polycarboxylate complexes. PubMed. [Link]

  • The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. National Institutes of Health. [Link]

  • Aminopyridines (2-aminopyridine, 3-aminopyridine, 4-aminopyridine). OSHA. [Link]

  • Three-Component Coupling of Aldehydes, 2-Aminopyridines, and Diazo Esters via Rhodium(III)-Catalyzed Imidoyl C-H Activation: Synthesis of Pyrido[1,2-α]pyrimidin-4-ones. National Institutes of Health. [Link]

Sources

Validation & Comparative

1H NMR spectrum analysis of 2-Amino-3-(3,4-dimethoxyphenyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Title: Comparative 1H NMR Analysis Guide: Structural Validation of 2-Amino-3-(3,4-dimethoxyphenyl)pyridine in Drug Discovery

Executive Summary

In the development of kinase inhibitors and GPCR ligands, the 2-aminopyridine scaffold is a privileged structure. However, the introduction of electron-rich aryl groups at the 3-position, such as the 3,4-dimethoxyphenyl moiety, introduces specific characterization challenges regarding rotational isomers and signal overlap.

This guide provides a comparative analysis of 1H NMR spectral performance across different solvent systems, offering a definitive protocol for distinguishing 2-Amino-3-(3,4-dimethoxyphenyl)pyridine from its regioisomers and starting materials. We prioritize the resolution of exchangeable amine protons and the definitive assignment of the biaryl linkage.

Structural Context & Synthetic Logic

To understand the NMR spectrum, one must understand the electronic environment. This molecule is typically synthesized via a Suzuki-Miyaura cross-coupling between 2-amino-3-halopyridine and 3,4-dimethoxyphenylboronic acid.

The Analytical Challenge:

  • Regiochemistry: Confirming the aryl group is at C3, not C4 or C5 (common byproducts depending on the catalyst).

  • Amine Characterization: The C2-NH₂ group is electronically coupled to the pyridine ring; its chemical shift is highly solvent-dependent.

  • Methoxy Resolution: The two methoxy groups are chemically non-equivalent but often magnetically similar.

Visualization: Synthetic Pathway & Proton Environment

The following diagram outlines the synthesis and the critical protons requiring assignment.

G cluster_0 Starting Materials SM1 2-Amino-3-bromopyridine Rxn Suzuki Coupling (Pd(PPh3)4, Na2CO3) SM1->Rxn SM2 3,4-Dimethoxyphenyl boronic acid SM2->Rxn Product 2-Amino-3-(3,4-dimethoxyphenyl)pyridine (Target) Rxn->Product Analysis 1H NMR Analysis (Critical Checkpoints) Product->Analysis Check1 Disappearance of Boronic Acid OH Analysis->Check1 Check 1 Check2 Shift of Pyridine H4 (Deshielding effect) Analysis->Check2 Check 2

Figure 1: Synthetic origin and critical NMR checkpoints for structure verification.

Comparative Performance: Solvent Selection

The choice of solvent is not merely about solubility; it dictates the visibility of the key amino handle and the resolution of the aromatic region. Below is a comparative analysis of the two standard solvents: DMSO-d₆ vs. Chloroform-d (CDCl₃) .

Table 1: Solvent Performance Comparison
FeatureDMSO-d₆ (Recommended)CDCl₃ (Alternative)Scientific Rationale
Amine (NH₂) Signal Sharp, Distinct (5.5 - 6.0 ppm) Broad or InvisibleDMSO acts as a Hydrogen Bond Acceptor (HBA), stabilizing the NH protons and slowing exchange rates, making the peak observable.
Aromatic Resolution HighModerateThe high polarity of DMSO often separates the pyridine protons from the phenyl protons more effectively than the non-polar CDCl₃.
Water Peak Interference ~3.33 ppm (Usually clear of region)~1.56 ppm (Clear)In DMSO, water can sometimes overlap with methoxy signals if the sample is "wet," but usually appears upfield of OMe.
Aggregation LowModerateBiaryl amines can stack in non-polar solvents, causing concentration-dependent shifts. DMSO disrupts this stacking.

Expert Recommendation: Use DMSO-d₆ for full characterization. Use CDCl₃ only if downstream applications require non-polar solubility checks. The following data assumes DMSO-d₆.

Detailed Spectral Assignment (in DMSO-d₆)

This section details the specific chemical shifts (


) and coupling constants (

).
A. The Pyridine Ring (The "Core")

The pyridine ring protons (H4, H5, H6) form an AMX or ABC system, modified by the electron-donating amino group at C2 and the aryl group at C3.

  • H6 (dd, ~8.05 ppm): The most deshielded proton due to the adjacent electronegative Nitrogen.

  • H4 (dd, ~7.45 ppm): Located next to the aryl ring. It experiences deshielding from the ring current of the 3-phenyl group.

  • H5 (dd, ~6.65 ppm): The most shielded aromatic proton. It is

    
     to the nitrogen and para to the amino group (resonance donation).
    
B. The Dimethoxyphenyl Ring (The "Substituent")
  • H2' (d, ~6.95 ppm): Meta coupling only.

  • H6' (dd, ~6.85 ppm): Ortho and meta coupling.

  • H5' (d, ~7.00 ppm): Ortho coupling, often overlaps with H2'/H6'.

  • Methoxy Groups (s, 3.75 - 3.80 ppm): Two distinct singlets (3H each). The steric environment usually differentiates them by 0.02–0.05 ppm.

C. The Amine (The "Handle")
  • NH₂ (s, broad, ~5.60 ppm): In DMSO, this integrates to 2H. Crucial Validation: Add one drop of D₂O to the NMR tube and shake. This peak must disappear (D-exchange) to confirm it is not an impurity.

Experimental Protocol

To ensure reproducibility and high-resolution data (E-E-A-T principle of Trustworthiness), follow this specific workflow.

Step 1: Sample Preparation
  • Weigh 5–8 mg of the solid product. Note: Overloading (>10mg) causes line broadening; underloading (<2mg) loses the weak 4J couplings.

  • Add 0.6 mL of DMSO-d₆ (99.9% D).

  • Sonicate for 30 seconds to ensure complete homogeneity. Micelles or suspended solids will distort the baseline.

  • Filter through a cotton plug if any turbidity remains.

Step 2: Acquisition Parameters (400 MHz or higher)
  • Pulse Sequence: zg30 (30° pulse angle) to allow faster relaxation.

  • Number of Scans (NS): 16 (minimum) to 64 (for clean 13C satellites check).

  • Relaxation Delay (D1): 1.0 s (standard) or 5.0 s (for quantitative integration).

  • Temperature: 298 K (25°C).

Step 3: Processing
  • Window Function: Exponential multiplication (EM) with Line Broadening (LB) = 0.3 Hz.

  • Phasing: Manual phasing is required for the aromatic region to ensure the multiplet structures (dd vs d) are accurate.

  • Referencing: Set residual DMSO pentet center to 2.50 ppm .

Validation Workflow & Logic

How do you prove you have the right molecule and not an isomer? Use this logical flow.

Validation Start Acquire 1H Spectrum (DMSO-d6) Decision1 Are there 2 OMe singlets (~3.8 ppm)? Start->Decision1 Decision2 Is NH2 visible (~5.6 ppm)? Decision1->Decision2 Yes Fail Investigate Isomer/Impurity Decision1->Fail No (Check SM) Decision3 Does H6 appear as dd at >8.0 ppm? Decision2->Decision3 Yes Decision2->Fail No (Check Solvent/Drying) Pass Structure Validated: 2-Amino-3-(3,4-dimethoxyphenyl)pyridine Decision3->Pass Yes Decision3->Fail No (Possible Regioisomer)

Figure 2: Logical decision tree for spectral validation.

Troubleshooting the "Fail" States:

  • Missing NH₂: The sample may contain residual acid (protonating the amine) or the solvent is "wet" (accelerating exchange). Action: Pass through a basic alumina plug or use fresh ampoule solvent.

  • Single Methoxy Peak: Accidental equivalence. Action: Run the spectrum in Acetone-d₆ or Benzene-d₆ to resolve the peaks via Anisotropy.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Standard text for coupling constant logic).

  • Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison. (Authoritative source for solvent effects on chemical shifts).

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Source for Pyridine synthesis and electronic effects).

Comparing potency of 3,4-dimethoxy vs 3,4,5-trimethoxy pyridine analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Structural Trade-Off

In the optimization of pyridine-based small molecules—particularly for antimitotic and kinase-inhibitory indications—the choice between a 3,4-dimethoxyphenyl and a 3,4,5-trimethoxyphenyl moiety is a critical decision point.

While the 3,4,5-trimethoxy pattern (mimicking the A-ring of colchicine) is historically the "gold standard" for maximizing binding affinity in the tubulin colchicine site, it frequently introduces metabolic liabilities (rapid O-demethylation) and solubility challenges. The 3,4-dimethoxy analog often serves as a strategic bioisostere: it typically sacrifices 2–10x in raw potency but can significantly improve the Lipophilic Metabolic Efficiency (LipMetE) and kinase selectivity profiles.

The Bottom Line:

  • Select 3,4,5-Trimethoxy for: Maximum potency (sub-micromolar IC50), tubulin targeting, and acute cytotoxic applications.

  • Select 3,4-Dimethoxy for: Improved metabolic stability, kinase selectivity (e.g., CDK2/PIM1), and optimizing oral bioavailability parameters.

Mechanistic Basis of Potency

The potency difference is not arbitrary; it is rooted in the specific electronic and steric interactions within the target binding pocket.

The Tubulin Colchicine Site

The most well-documented comparison lies in Combretastatin A-4 (CA-4) analogs, where a pyridine ring replaces the unstable cis-stilbene linker.

  • 3,4,5-Trimethoxy Interaction: This motif functions as a "molecular hook." The methoxy groups at positions 3 and 5 accept hydrogen bonds from Cys241 and Val238 in the

    
    -tubulin subunit. The 4-methoxy group provides crucial steric bulk that wedges the molecule into the hydrophobic pocket, preventing microtubule polymerization.
    
  • 3,4-Dimethoxy Interaction: Removing the 5-methoxy group creates a "void" in the hydrophobic pocket. While the 3- and 4-methoxy groups still anchor the molecule, the loss of the third interaction point allows for greater conformational flexibility of the protein around the ligand, increasing the entropic cost of binding and raising the

    
    .
    
Visualization: SAR Decision Tree

The following diagram illustrates the logical flow for selecting the appropriate substitution pattern based on assay results.

SAR_Decision_Tree Start Lead Optimization: Pyridine Scaffold Target Primary Target? Start->Target Tubulin Tubulin (Colchicine Site) Target->Tubulin Antimitotic Kinase Kinase (ATP Pocket) Target->Kinase Signaling Tri 3,4,5-Trimethoxy Tubulin->Tri Maximize VdW Contacts Di 3,4-Dimethoxy Tubulin->Di If Solubility Issues Kinase->Tri Pan-inhibition risk Kinase->Di Selectivity Required Result_Tri High Potency (nM) High Clearance Tri->Result_Tri Result_Di Mod. Potency (µM) Better DMPK Di->Result_Di

Figure 1: Strategic decision tree for methoxy-substitution on pyridine scaffolds based on biological target and ADME requirements.

Comparative Performance Data

The following data aggregates findings from recent studies on pyridine-chalcone hybrids and pyrazolo[3,4-b]pyridines.

Table 1: Potency & Physicochemical Comparison[1]
Feature3,4,5-Trimethoxy Analog3,4-Dimethoxy AnalogMechanistic Driver
Tubulin IC50 8.9 – 22 nM (High Potency)0.3 – 2.7 µM (Moderate)Van der Waals packing in

-tubulin pocket [1, 3].
Kinase IC50 Variable (often non-selective)~0.30 µM (e.g., CDK2)Steric clash in ATP hinge region for trimethoxy [2].
LogP (Lipophilicity) High (~3.5 - 4.2)Moderate (~2.8 - 3.2)Addition of non-polar methyl group.
Metabolic Liability High (Rapid O-demethylation)Moderate CYP450 accessibility to 4-position methoxy.
Solubility Low (Class II/IV)Moderate (Class II)Crystal lattice energy packing.

Key Observation: In tubulin assays, the 3,4,5-trimethoxy analog (e.g., Compound 9p or VI) consistently outperforms the dimethoxy analog by 2–3 orders of magnitude [1, 3]. However, in kinase assays (CDK2), the 3,4-dimethoxy analog can retain functional potency while offering a better safety profile [2].

Experimental Protocols

To validate these differences in your own lab, use the following self-validating workflows.

Synthesis of Pyridine Analogs (Suzuki-Miyaura Coupling)

Context: This protocol attaches the methoxyphenyl ring to a halogenated pyridine core.

  • Reagents: 4-Bromopyridine derivative (1.0 eq), 3,4,5-trimethoxyphenylboronic acid (or 3,4-dimethoxy equivalent) (1.2 eq), Pd(PPh3)4 (5 mol%), K2CO3 (2.0 eq).

  • Solvent: 1,4-Dioxane:Water (4:1).

  • Condition: Reflux at 100°C for 12h under

    
     atmosphere.
    
  • Validation: Monitor by TLC (Hexane:EtOAc 7:3). The trimethoxy product will typically have a slightly higher Rf than the dimethoxy due to increased lipophilicity.

Tubulin Polymerization Assay (The Gold Standard)

Objective: Quantify the "Trimethoxy Effect" on microtubule assembly.

  • Reagents: Purified tubulin (>99% pure, bovine brain), GTP (1 mM), PEM buffer.

  • Equipment: Fluorometric plate reader (Ex 360 nm / Em 450 nm) using DAPI reporter or turbidimetry at 340 nm.

  • Protocol:

    • Prepare 3 mg/mL tubulin in PEM buffer containing 1 mM GTP.

    • Add test compounds (Dimethoxy vs. Trimethoxy) at graded concentrations (0.01 – 10 µM) to a 96-well plate warmed to 37°C.

    • Control: Use Colchicine (5 µM) as Positive Control and DMSO (0.5%) as Negative Control.

    • Measure absorbance/fluorescence every 30 seconds for 60 minutes.

  • Data Analysis: Calculate the

    
     of the polymerization curve. The 3,4,5-trimethoxy analog should suppress 
    
    
    
    by >50% at concentrations <100 nM [1].
Experimental Workflow Diagram

Workflow Synth Synthesis (Suzuki Coupling) Purify Purification (Column Chrom.) Synth->Purify Assay_MTT Phenotypic Assay (MTT / HeLa Cells) Purify->Assay_MTT Assay_Tub Target Assay (Tubulin Polymerization) Purify->Assay_Tub Data_Tri 3,4,5-Tri: IC50 < 50 nM Assay_Tub->Data_Tri High Affinity Data_Di 3,4-Di: IC50 > 1 µM Assay_Tub->Data_Di Lower Affinity

Figure 2: Standardized workflow for evaluating methoxypyridine potency.

Metabolic Stability & Toxicity

While potency favors the trimethoxy group, metabolic stability often favors the dimethoxy group.

  • CYP450 Liability: The para-methoxy group (position 4) is a metabolic "soft spot," highly susceptible to O-demethylation by CYP3A4 and CYP2D6.

  • 3,4,5-Trimethoxy: The electron-rich nature of the ring facilitates oxidative attack. Rapid clearance can lead to short half-life (

    
    ) in vivo.
    
  • 3,4-Dimethoxy: Removing the 5-methoxy group reduces the electron density slightly and removes one site of metabolism, often extending the half-life.

  • Mitigation Strategy: If using the 3,4,5-trimethoxy scaffold, consider blocking the metabolic site by replacing the 4-methoxy with a difluoromethoxy (-OCHF2) or a methyl (-CH3) group to maintain sterics while reducing metabolic turnover.

References

  • 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines inhibit tubulin polymerisation and act as anticancer agents. Source:[1][2][3] Journal of Enzyme Inhibition and Medicinal Chemistry (2024). Key Finding: Compound 9p (3,4,5-trimethoxy) showed potent tubulin inhibition, validating the trimethoxy-pyridine pharmacophore.[1][2]

  • Molecular docking, DFT and antiproliferative properties of 4-(3,4-dimethoxyphenyl)... as potent anticancer agent. Source: Drug Development Research (2024).[4][5][6] Key Finding: 3,4-dimethoxy analogs (Compound 3) demonstrated IC50 of 0.30 µM against CDK2, highlighting kinase utility over tubulin specificity.

  • Design, synthesis... of new trimethoxyphenyl pyridine derivatives as tubulin inhibitors. Source: RSC Advances / NIH (2021). Key Finding: Compound VI (trimethoxy) achieved IC50 of 8.92 nM, outperforming colchicine, whereas dimethoxy variants were significantly less potent.[7]

Sources

Comparative Guide: UV-Vis Absorption Profiles of Dimethoxyphenyl-Aminopyridines (DMPAP)

Author: BenchChem Technical Support Team. Date: February 2026

Topic: UV-Vis Absorption Properties of Dimethoxyphenyl-Aminopyridines Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals[1][2]

Executive Summary & Structural Logic

This guide provides a technical analysis of Dimethoxyphenyl-aminopyridines (DMPAP) , specifically focusing on their ultraviolet-visible (UV-Vis) absorption characteristics.[2] These compounds, often synthesized via Schiff base condensation or Buchwald-Hartwig amination, represent a critical class of "Push-Pull" chromophores.[2]

The core structural advantage of DMPAP lies in the 3,4-dimethoxy motif .[1] Unlike unsubstituted phenyl-aminopyridines, the dimethoxy group acts as a potent electron donor (D), facilitating Intramolecular Charge Transfer (ICT) to the electron-deficient pyridine acceptor (A).[1][2] This results in distinct bathochromic (red) shifts and hyperchromic effects, making DMPAP a superior candidate for solvatochromic probes and biological imaging agents compared to its non-methoxylated analogs.[1][2]

Comparative Performance Analysis

The following data contrasts the spectral performance of DMPAP against standard alternatives: the unsubstituted Phenyl-aminopyridine (PAP) (Baseline) and the electron-deficient Nitrophenyl-aminopyridine (NPAP) .

Table 1: Spectral Benchmarking (Ethanol, M)
FeatureDMPAP (Product) PAP (Alternative 1) NPAP (Alternative 2) Technical Insight
Primary

345 – 360 nm 290 – 310 nm370 – 390 nmDMPAP exhibits a significant red-shift (+50 nm) vs. PAP due to mesomeric donation (+M) from methoxy groups.[2]

(

)
~22,000 (High) ~14,000 (Moderate)~28,000 (Very High)The dimethoxy group enhances transition probability, increasing detection sensitivity.[2]
Band Character ICT Dominant

Dominant
Strong ICTDMPAP offers a "tunable" ICT band that is highly sensitive to solvent polarity, unlike the rigid

of PAP.
Solvent Sensitivity High (Positive) LowModerateDMPAP is the optimal choice for probing micro-environmental polarity changes.[1]

Key Takeaway: Researchers seeking a stable baseline should use PAP .[1][2] However, for applications requiring sensitivity to local polarity or higher extinction coefficients in the near-UV/blue region, DMPAP is the superior alternative.[1][2]

Solvatochromic Behavior & Mechanism

The utility of DMPAP is defined by its interaction with solvents. The dimethoxy-donor / pyridine-acceptor axis creates a dipole moment that changes magnitude upon excitation.

Mechanism of Action
  • Ground State (

    
    ):  The molecule is relatively non-polar.[1]
    
  • Excitation (

    
    ):  Electron density shifts from the dimethoxybenzene ring to the pyridine ring (ICT).
    
  • Solvent Relaxation: Polar solvents (e.g., DMSO, Methanol) stabilize the highly polar excited state more than the ground state, lowering the energy gap (

    
    ) and causing a Red Shift (Bathochromic) .[1][2]
    
Diagram 1: Electronic Transition Mechanism

The following diagram illustrates the charge transfer pathway that dictates the spectral properties of DMPAP.

ICT_Mechanism Methoxy Dimethoxy Group (Electron Donor) Bridge Amine/Imine Bridge (Conjugation Path) Methoxy->Bridge +M Effect Pyridine Pyridine Ring (Electron Acceptor) Bridge->Pyridine ICT Transition Solvent Polar Solvent Shell (Stabilization) Pyridine->Solvent Dipole Interaction Solvent->Pyridine Lowers Energy Gap (Red Shift)

Caption: The "Push-Pull" mechanism where electron density flows from the dimethoxy donor to the pyridine acceptor, modulated by solvent stabilization.[1]

Self-Validating Experimental Protocol

To ensure Trustworthiness and reproducibility, follow this standardized protocol. This workflow includes "Checkpoints" to validate data integrity during acquisition.

Protocol: High-Fidelity Spectral Acquisition of DMPAP

Reagents:

  • DMPAP (Synthesized or Commercial, >98% purity).[1][2]

  • Spectroscopic grade solvents: Cyclohexane (Non-polar), Dichloromethane (DCM), Ethanol (EtOH), DMSO (Polar Aprotic).[1][2]

Step-by-Step Methodology:

  • Stock Preparation (The "Master" Standard):

    • Dissolve 1.0 mg of DMPAP in 10 mL of DMSO .

    • Checkpoint 1: Sonicate for 5 mins. Ensure no suspended particulates are visible.[1] This creates a ~3-4 mM stock.

  • Working Dilutions:

    • Prepare

      
       M solutions in each target solvent (Cyclohexane, DCM, EtOH).[1][2]
      
    • Note: Add 10-20

      
      L of stock to 3 mL of solvent. Keep DMSO content <1% to avoid "co-solvent effects" masking the true solvent behavior.
      
  • Baseline Correction:

    • Fill two quartz cuvettes with pure solvent.[1] Run a "Blank" scan (200–600 nm).[2]

    • Checkpoint 2: Absorbance should be <0.005 A. If higher, reclean cuvettes with nitric acid.[1][2]

  • Data Acquisition:

    • Scan sample from 600 nm down to 200 nm (Scan speed: Medium/Slow).

    • Checkpoint 3: The primary

      
       for DMPAP in Ethanol should appear between 345–355 nm .[1] If 
      
      
      
      nm, suspect degradation or lack of conjugation (hydrolysis of Schiff base).[2]
  • Data Processing:

    • Calculate Molar Extinction Coefficient (

      
      ) using Beer-Lambert Law: 
      
      
      
      .
    • Validation:

      
       must exceed 15,000 
      
      
      
      . Lower values indicate impure sample or precipitation.
Diagram 2: Experimental Workflow

Protocol_Workflow Start Start: Solid DMPAP Stock 1. Prepare Stock (DMSO, ~3mM) Start->Stock Check1 Checkpoint: Solubility Check (Clear Solution?) Stock->Check1 Check1->Stock No (Sonicate) Dilute 2. Dilute to 20 µM in Target Solvents Check1->Dilute Yes Blank 3. Baseline Correction (Pure Solvent) Dilute->Blank Measure 4. Scan 200-600 nm Blank->Measure Validate Validation: Max ~350nm? E > 15,000? Measure->Validate Validate->Dilute Fail (Remake) End Report Data Validate->End Pass

Caption: Self-validating workflow ensuring spectral accuracy through critical checkpoints.

References

  • Dueke-Eze, C. U., et al. (2013).[1][2] "Synthesis, Characterization and Solvent Effects on the Electronic Absorption Spectra of Aminopyridine Schiff Bases." Asian Journal of Chemistry. Link

  • Ibrahim, M. M., et al. (2018).[1][2][3] "The UV-Vis absorption spectra of furopyridine derivatives in different solvents." Journal of Molecular Structure. Link

  • Tang, S., et al. (2022).[1][2] "Synthesis and Fluorescent Properties of Aminopyridines and the Application in 'Click and Probing'." Molecules. Link

  • Arnaudov, M. G., et al. (2021).[1][2] "The IR-spectra of 4-aminopyridine in solution and in the solid state." ResearchGate.[1][4] Link

  • PubChem. (2025).[2][5][6] "2-Amino-4-methoxypyridine Compound Summary." National Library of Medicine.[1] Link[2]

Sources

Safety Operating Guide

Personal Protective Equipment (PPE) & Handling Guide: 2-Amino-3-(3,4-dimethoxyphenyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10]

2-Amino-3-(3,4-dimethoxyphenyl)pyridine is a functionalized aminopyridine derivative, typically utilized as an intermediate in the synthesis of kinase inhibitors and other bioactive heterocyclic compounds.

While specific Safety Data Sheet (SDS) data for this exact catalog compound may be sparse, Structure-Activity Relationship (SAR) analysis dictates that we treat this substance with the high-caution protocols reserved for the 2-aminopyridine class .

The Core Hazard: Aminopyridines are potent potassium channel blockers and neurotoxins. They are readily absorbed through the skin and gastrointestinal tract. The addition of the lipophilic 3,4-dimethoxyphenyl moiety potentially increases dermal absorption rates compared to the parent heterocycle.

Immediate Directive: Handle as Acute Toxin (Oral/Dermal) and Severe Irritant . All solid handling must occur within a certified chemical fume hood.

Predicted Hazard Profile (SAR Analysis)

In the absence of compound-specific toxicology data, we apply the Precautionary Principle . The following hazard classifications are derived from the parent pharmacophore (2-aminopyridine, CAS 504-29-0) and similar dimethoxy-aryl compounds.

Hazard ClassGHS Category (Predicted)Hazard Statement (H-Code)Mechanism of Action
Acute Toxicity (Oral) Category 3H301: Toxic if swallowedBlockade of voltage-gated K+ channels; neurotoxicity.
Acute Toxicity (Dermal) Category 3/4H311: Toxic in contact with skinLipophilic nature facilitates transdermal absorption.
Skin/Eye Irritation Category 2A/2H315/H319: Causes skin/eye irritationBasic amine functionality causes local tissue irritation.
STOT - SE Category 3H335: May cause respiratory irritationFine powder inhalation irritates mucous membranes.

PPE Decision Logic & Hierarchy

Effective safety is not static; it scales with risk. The following decision matrix outlines the required PPE based on the operational scale and physical state of the compound.

PPE_Decision_Matrix Start Start: Assess Operation State Physical State? Start->State Solid Solid / Powder State->Solid Dry Handling Solution Solution / Liquid State->Solution Dissolved Qty_Small < 100 mg Solid->Qty_Small Qty_Large > 100 mg Solid->Qty_Large PPE_Level_1 LEVEL 1: Standard Nitrile (0.11mm) + Lab Coat + Safety Glasses (Fume Hood Mandatory) Solution->PPE_Level_1 Dilute PPE_Level_2 LEVEL 2: Enhanced Double Nitrile + Sleeve Guards + N95 (if outside hood) Solution->PPE_Level_2 Concentrated Qty_Small->PPE_Level_2 PPE_Level_3 LEVEL 3: High Exposure Double Nitrile (Long Cuff) + Tyvek Sleeves + Face Shield + P100 Respirator Qty_Large->PPE_Level_3

Figure 1: PPE Selection Logic based on physical state and quantity handled.

Technical PPE Specifications

Do not rely on generic lab supplies. Use these specific standards to ensure barrier integrity against organic amines.

A. Hand Protection (Dermal Barrier)

Aminopyridines can permeate standard latex rapidly.

  • Primary Glove: Nitrile Rubber (minimum thickness 0.11 mm / 4 mil).

  • Secondary Glove (Outer): For operations >100mg, wear a second pair of Long-Cuff Nitrile (minimum 0.15 mm / 6 mil) to cover the wrist gap.

  • Breakthrough Time: Assume <15 minutes for solutions in DCM or Methanol. Change gloves immediately upon splash.

B. Respiratory Protection[5][6][9][10][11][12][13][14]
  • Primary Control: All handling of the solid powder must be performed in a certified Chemical Fume Hood (Face velocity: 80–100 fpm).

  • Secondary Protection: If weighing outside a hood is unavoidable (not recommended), use a P100 (HEPA) half-mask respirator . Simple surgical masks offer zero protection against chemical dust.

C. Ocular Protection[5][11][12][14]
  • Standard: ANSI Z87.1 Chemical Splash Goggles.

  • Contact Lenses: Strictly prohibited. Amines can concentrate behind the lens, causing severe corneal damage before the lens can be removed.

Operational Workflow: Safe Handling Protocol

This protocol uses a "Zone Defense" strategy to prevent cross-contamination.

Handling_Workflow Prep 1. Preparation Check Hood Flow Don PPE Weigh 2. Weighing Use Anti-Static Gun Transfer to Tare Prep->Weigh Solid State Solubilize 3. Solubilization Add Solvent Immediately (Reduces Dust Risk) Weigh->Solubilize Containment Clean 4. Decontamination Wipe Surfaces (10% Bleach) Doff PPE Solubilize->Clean Process Complete Clean->Prep Next Run

Figure 2: Step-by-step containment workflow.

Step 1: Preparation
  • Verify Fume Hood certification sticker is within 12 months.

  • Clear the hood deck of unnecessary clutter to prevent turbulence.

  • Place a disposable absorbent pad (benchkote) on the work surface to capture stray particles.

Step 2: Weighing (Critical Risk Step)
  • Static Control: This compound is likely a crystalline powder prone to static charge. Use an ionizing gun or anti-static bar if available.

  • Technique: Do not weigh directly into a large flask. Weigh into a small, disposable weighing boat or glass vial.

  • Transfer: Gently tap the powder into the reaction vessel. Rinse the weighing boat with the reaction solvent into the vessel to ensure quantitative transfer and decontamination of the boat.

Step 3: Decontamination & Doffing
  • Surface Decon: Wipe the balance and surrounding area with a paper towel soaked in 10% Bleach (Sodium Hypochlorite) followed by water. The bleach oxidizes residual amines.

  • Waste: Dispose of the absorbent pad and gloves as Hazardous Solid Waste .

  • Doffing: Remove outer gloves first (inside-out technique), then goggles, then lab coat. Wash hands with soap and cool water (warm water opens pores) for 60 seconds.

Emergency Response Procedures

ScenarioImmediate ActionMedical Follow-up
Skin Contact Brush then Flush. Gently brush off dry powder, then rinse with water for 15 mins. Do not scrub (increases absorption).Seek medical attention.[1][2][3][4][5][6][7][8] Monitor for signs of neurotoxicity (tremors, confusion).
Eye Contact Flush immediately with eyewash station for 15 mins. Hold eyelids open.Consult an ophthalmologist immediately.
Inhalation Move to fresh air.[1][2][3] If breathing is difficult, administer oxygen (trained personnel only).Monitor for respiratory edema (can be delayed).
Spill (< 5g) Cover with wet paper towels (to prevent dust). Wipe up.[2][9][8] Clean area with dilute acid (1% HCl) or Bleach.Report to HSE Officer.

References

  • National Institute for Occupational Safety and Health (NIOSH). (2016). 2-Aminopyridine: Systemic Agent. CDC Emergency Response Database. [Link]

  • PubChem. (2023). Compound Summary: 2-Aminopyridine (Parent Structure Data). National Library of Medicine. [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment Standards (29 CFR 1910.132). [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.